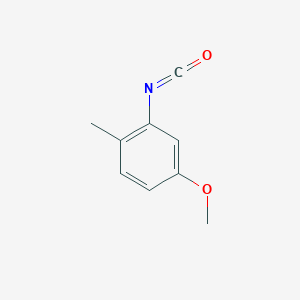

2-Isocyanato-4-methoxy-1-methylbenzene

Description

Contextual Significance of Aryl Isocyanates in Contemporary Chemical Research

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. This functional group is highly electrophilic, rendering aryl isocyanates reactive toward a wide array of nucleophiles, including alcohols, amines, and even water. This reactivity is fundamental to their extensive use as key intermediates in the synthesis of a diverse range of compounds such as ureas, carbamates, and triazenes. rsc.orgnih.gov

In the broader context of chemical research, aryl isocyanates are instrumental in the development of pharmaceuticals, agrochemicals, and polymers. For instance, the formation of urea (B33335) linkages by reacting an aryl isocyanate with an amine is a critical step in the synthesis of various drug candidates, including kinase inhibitors for cancer therapy. asianpubs.org The versatility of aryl isocyanates allows for the introduction of diverse functionalities into molecular structures, enabling the systematic exploration of structure-activity relationships in drug discovery.

Unique Structural Attributes and Regiochemical Considerations of 2-Isocyanato-4-methoxy-1-methylbenzene (B6180608)

The chemical structure of this compound is distinguished by a benzene (B151609) ring substituted with an isocyanate group, a methoxy (B1213986) group, and a methyl group. The specific placement of these substituents—the isocyanate group at position 2, the methoxy group at position 4, and the methyl group at position 1—imparts unique electronic and steric properties to the molecule.

The methoxy group (–OCH₃) is an electron-donating group, which influences the reactivity of the aromatic ring and the isocyanate functionality. Conversely, the methyl group (–CH₃) is a weakly electron-donating group. The interplay of these substituents affects the regioselectivity of reactions involving the aromatic ring. For example, in electrophilic aromatic substitution reactions, the directing effects of the methoxy and methyl groups would guide incoming electrophiles to specific positions on the ring.

The isocyanate group itself is a powerful electrophile, and its reactivity can be modulated by the electronic nature of the aromatic ring. The electron-donating methoxy group can influence the electrophilicity of the isocyanate carbon, potentially affecting the rates of nucleophilic attack.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.18 g/mol |

| CAS Number | 134299-31-9 |

| SMILES | CC1=C(C=C(C=C1)OC)N=C=O uni.lu |

| InChIKey | SXRAQDKTTKBZEV-UHFFFAOYSA-N uni.lu |

Research Landscape and Scholarly Avenues for this compound

The research landscape for this compound is primarily centered on its application as a building block in organic synthesis. Its utility stems from the predictable and versatile reactivity of the isocyanate group.

Key Research Areas:

Synthesis of Novel Heterocyclic Compounds: The reactivity of the isocyanate group with various nucleophiles provides a straightforward route to a wide range of nitrogen-containing heterocyclic structures, which are prevalent in medicinal chemistry.

Development of Biologically Active Molecules: Researchers are exploring the use of this compound in the synthesis of novel pharmaceutical agents. The substituted benzene ring offers a scaffold that can be further functionalized to optimize biological activity.

Materials Science: Isocyanates are fundamental to the production of polyurethanes. While this specific isocyanate may not be used in large-scale polymer production, it serves as a model compound for studying the effects of substituent groups on polymer properties.

Future Scholarly Avenues:

Future research is likely to focus on expanding the synthetic utility of this compound. This includes the development of novel catalytic systems to control the regioselectivity of its reactions and its incorporation into more complex molecular architectures. Furthermore, computational studies could provide deeper insights into its electronic structure and reactivity, guiding the design of new synthetic methodologies and functional materials.

The following table details some of the research findings related to the reactivity of aryl isocyanates, which are applicable to this compound:

| Reaction Type | Nucleophile | Product | Significance |

| Urea Formation | Amines | Substituted Ureas | Key reaction in the synthesis of many pharmaceuticals. asianpubs.org |

| Carbamate (B1207046) Formation | Alcohols | Carbamates (Urethanes) | Fundamental for polyurethane chemistry and as protecting groups. nih.gov |

| Reaction with Nitrite Ion | Nitrite Ion | 1,3-diaryltriazenes | Provides a route to triazene (B1217601) compounds. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-isocyanato-4-methoxy-1-methylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-7-3-4-8(12-2)5-9(7)10-6-11/h3-5H,1-2H3 |

InChI Key |

SXRAQDKTTKBZEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)N=C=O |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Principles of 2 Isocyanato 4 Methoxy 1 Methylbenzene

Nucleophilic Addition Reactivity at the Isocyanate Moiety

The isocyanate group is a potent electrophile, rendering 2-isocyanato-4-methoxy-1-methylbenzene (B6180608) susceptible to attack by a wide array of nucleophiles. The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it the primary site for nucleophilic addition.

Carbamate (B1207046) Formation via Reaction with Alcohols and Phenols

The reaction of this compound with alcohols and phenols leads to the formation of carbamates, also known as urethanes. This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. The general mechanism involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the isocyanate.

The reaction proceeds readily, often at room temperature, and can be catalyzed by bases or organometallic compounds. The rate of reaction is influenced by the steric hindrance and electronic properties of both the alcohol/phenol and the isocyanate. For instance, primary alcohols react more rapidly than secondary alcohols due to lesser steric hindrance.

| Nucleophile | Product | Typical Reaction Conditions |

| Methanol | Methyl (4-methoxy-2-methylphenyl)carbamate | Room temperature, optional catalyst (e.g., tertiary amine) |

| Phenol | Phenyl (4-methoxy-2-methylphenyl)carbamate | Elevated temperature or catalyst may be required |

| Ethanol | Ethyl (4-methoxy-2-methylphenyl)carbamate | Room temperature, optional catalyst |

Urea (B33335) Synthesis through Aminolysis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields substituted ureas. This reaction is generally very rapid and exothermic, often proceeding to completion without the need for a catalyst. The high nucleophilicity of the amine's nitrogen atom facilitates a swift attack on the isocyanate carbon.

The reaction is a cornerstone in the synthesis of a wide range of urea derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science. The reaction is typically carried out in a suitable inert solvent, such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), at room temperature. nih.gov

| Amine | Product | Typical Reaction Conditions |

| Aniline (B41778) | 1-(4-methoxy-2-methylphenyl)-3-phenylurea | Room temperature in an inert solvent (e.g., THF) |

| Diethylamine | 1,1-Diethyl-3-(4-methoxy-2-methylphenyl)urea | Room temperature in an inert solvent (e.g., DCM) |

| Ammonia | (4-methoxy-2-methylphenyl)urea | Controlled conditions due to high reactivity |

Thiocarbamate Formation with Thiols

In a reaction analogous to carbamate formation, this compound reacts with thiols to produce thiocarbamates. Thiols are generally less nucleophilic than their corresponding alcohols, which can result in slower reaction rates. However, the reaction can be facilitated by the use of a base catalyst. This reaction provides a direct route to S-alkyl or S-aryl thiocarbamates. researchgate.net

| Thiol | Product | Typical Reaction Conditions |

| Ethanethiol | S-Ethyl (4-methoxy-2-methylphenyl)thiocarbamate | Base catalyst (e.g., Na2CO3), mild conditions |

| Thiophenol | S-Phenyl (4-methoxy-2-methylphenyl)thiocarbamate | Base catalyst, mild conditions |

Detailed Mechanistic Elucidation of Nucleophilic Attack Pathways

The nucleophilic attack on the isocyanate group of this compound is a well-established addition reaction. The mechanism involves the approach of the nucleophile to the central carbon atom of the -N=C=O group. This carbon is highly electrophilic due to the resonance delocalization and the inductive effects of the neighboring nitrogen and oxygen atoms.

The reaction is believed to proceed through a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final product. The rate-determining step is generally the initial nucleophilic attack. The presence of catalysts, such as tertiary amines or organotin compounds, can accelerate the reaction by activating either the isocyanate or the nucleophile.

For instance, in the case of alcoholysis, a proposed mechanism involves the formation of a complex between the catalyst and the alcohol, increasing the nucleophilicity of the alcohol's oxygen atom. Alternatively, the catalyst can coordinate to the isocyanate, further enhancing the electrophilicity of the carbonyl carbon.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of the isocyanate group in this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the para-position is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This effect can slightly decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially leading to a slower reaction rate with nucleophiles. Conversely, the methyl group (-CH₃) at the ortho-position is a weak electron-donating group through induction.

Steric Effects: The methyl group at the ortho-position to the isocyanate group introduces steric hindrance. This can impede the approach of bulky nucleophiles to the electrophilic carbon, thereby reducing the reaction rate. The steric hindrance can also influence the selectivity of the reaction when multiple reactive sites are present.

Cycloaddition Reactions of Aromatic Isocyanates

Aromatic isocyanates, including this compound, can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or as partners in other cycloaddition processes. The electron-withdrawing nature of the isocyanate group makes the C=N bond susceptible to reaction with electron-rich dienes.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.orgwikipedia.org In this context, the isocyanate acts as a dienophile, reacting with a conjugated diene. The regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally favor the reaction. libretexts.org

While specific examples of cycloaddition reactions involving this compound are not extensively documented in readily available literature, the general reactivity pattern of aromatic isocyanates suggests its potential to undergo such transformations. For instance, hetero-Diels-Alder reactions, where the isocyanate acts as a heterodienophile, can lead to the formation of heterocyclic compounds. wikipedia.org

| Reaction Type | Reactant 2 | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene Derivative |

| [2+2] Cycloaddition | Alkene | 2-Azetidinone (β-lactam) |

| [3+2] Cycloaddition | 1,3-Dipole | Five-membered heterocycle |

Further research is required to fully explore the scope and synthetic utility of cycloaddition reactions involving this compound.

[2+2] Cycloadditions and Subsequent Transformations

Isocyanates are known to participate in [2+2] cycloaddition reactions with a variety of unsaturated partners, particularly those possessing electron-rich double or triple bonds. In the case of this compound, the electrophilic carbon of the isocyanate group can react with the nucleophilic carbon of an alkene to form a four-membered heterocyclic intermediate.

This reaction typically proceeds through a concerted or stepwise mechanism, leading to the formation of a β-lactam (2-azetidinone) ring if an alkene is used, or a 2-azetidin-2-ylidene derivative with an alkyne. The stability of these cycloadducts varies, and they can serve as intermediates for further chemical modifications. Subsequent transformations often involve ring-opening reactions, driven by the strain of the four-membered ring, to yield linear amide structures or other functionalized products. For instance, the reaction with electron-rich enol ethers can lead to functionalized β-lactams, which are valuable synthons in medicinal chemistry.

Construction of Diverse Heterocyclic Frameworks (e.g., Triazines, Oxadiazoles)

The electrophilic nature of this compound makes it a key component in the synthesis of various nitrogen- and oxygen-containing heterocycles.

Triazines: One of the characteristic reactions of isocyanates is their ability to undergo cyclotrimerization to form 1,3,5-triazine-2,4,6-triones, also known as isocyanurates. This reaction can be catalyzed by a range of catalysts, including bases and organometallic compounds. The resulting triazine ring is a stable aromatic system. Furthermore, this compound can react with other nitrogen-containing nucleophiles, such as amidines or guanidines, in multi-step sequences to construct substituted 1,3,5-triazine (B166579) frameworks. globalscitechocean.comchimicatechnoacta.ru

Oxadiazoles (B1248032): The synthesis of oxadiazoles can also be achieved using this isocyanate. nih.govresearchgate.netmedjchem.comorganic-chemistry.org For example, reaction with N-hydroxyamidines can lead to the formation of 1,2,4-oxadiazole (B8745197) derivatives after a cyclization-dehydration sequence. The isocyanate first reacts with the hydroxylamine (B1172632) moiety, and subsequent intramolecular cyclization yields the heterocyclic ring. researchgate.netresearchgate.net Different isomers, such as 1,3,4-oxadiazoles, can be synthesized by reacting the isocyanate with acylhydrazines to form an intermediate that is then cyclized under dehydrating conditions. medjchem.com

Polymerization Mechanisms and Control Strategies

This compound serves as a valuable monomer in the synthesis of various polymers, primarily through mechanisms involving the isocyanate group.

Anionic Polymerization Pathways

Isocyanates can undergo anionic polymerization, a type of chain-growth polymerization. semanticscholar.org The reaction is initiated by a strong nucleophile, such as an organolithium compound, which attacks the electrophilic carbonyl carbon of the isocyanate group. This creates a nitrogen-centered anion as the active propagating species.

The polymerization proceeds via the successive addition of monomer units to the active chain end, forming a polyamide-1 (or nylon-1) structure. The process must be carried out under stringent anhydrous and oxygen-free conditions to prevent termination of the "living" polymer chains. nist.gov The methoxy and methyl substituents on the benzene (B151609) ring can influence the polymerization kinetics and the properties of the resulting polymer by modifying the electronic and steric environment of the isocyanate group.

Step-Growth Polymerization to Polyurethanes and Polyureas

The most common application of isocyanates in polymer chemistry is in step-growth polymerization to produce polyurethanes and polyureas. researchgate.net This process involves the reaction of a difunctional or polyfunctional isocyanate with a corresponding di- or polyfunctional monomer.

Polyurethanes: These are synthesized by reacting this compound (acting as a monofunctional chain terminator or as part of a di-isocyanate monomer) with diols or polyols. libretexts.orglibretexts.org The fundamental reaction is the addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate, forming a urethane (B1682113) (carbamate) linkage. rsc.org This reaction is highly efficient and typically does not produce any byproducts.

Polyureas: Similarly, polyureas are formed when the isocyanate monomer reacts with diamines or polyamines. mdpi.com The reaction between the isocyanate and the amine group is generally faster than the reaction with alcohols and results in the formation of a urea linkage. mdpi.com

The properties of the resulting polymers can be tailored by carefully selecting the co-monomers (diols or diamines).

| Isocyanate Monomer | Co-reactant Type | Example Co-reactant | Resulting Linkage | Polymer Class |

|---|---|---|---|---|

| This compound derivative (as a di-isocyanate) | Diol | 1,4-Butanediol | Urethane (Carbamate) | Polyurethane |

| This compound derivative (as a di-isocyanate) | Diamine | Hexamethylenediamine | Urea | Polyurea |

| This compound derivative (as a di-isocyanate) | Polyol | Glycerol | Urethane (Carbamate) | Cross-linked Polyurethane |

| This compound derivative (as a di-isocyanate) | Polyamine | Diethylenetriamine | Urea | Cross-linked Polyurea |

Controlled Radical Polymerization Approaches

The isocyanate group itself does not participate in radical polymerization. However, this compound can be incorporated into polymers using controlled radical polymerization (CRP) techniques through indirect methods. researchgate.netnih.gov One strategy involves the synthesis of a hybrid monomer that contains both the isocyanate moiety (or a protected precursor) and a polymerizable vinyl group (e.g., a styrenic or acrylic group).

This functional monomer can then be copolymerized with other vinyl monomers using CRP methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comcmu.edu This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, featuring pendant isocyanate groups along the polymer backbone. cmu.edu These reactive side chains are then available for post-polymerization modification, enabling the creation of functional materials, graft copolymers, or cross-linked networks.

Advanced Chemical Transformations and Functional Group Interconversions

The isocyanate group in this compound is a versatile functional handle that can be readily converted into a wide array of other functional groups. These transformations are crucial for synthesizing complex molecules and modifying material properties. The primary reactions involve the addition of nucleophiles to the electrophilic carbonyl carbon.

Key interconversions include:

Hydrolysis to Amines: Reaction with water leads to an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine, 2-amino-4-methoxy-1-methylbenzene.

Conversion to Carbamates (Urethanes): Reaction with alcohols or phenols yields stable carbamate derivatives. This is the basis for polyurethane chemistry.

Conversion to Ureas: Reaction with primary or secondary amines produces substituted ureas. This reaction is rapid and is fundamental to the synthesis of polyureas.

Formation of Amides: Isocyanates can react with carboxylic acids, which, upon heating, can rearrange to form amides and release carbon dioxide.

These transformations allow for the strategic introduction of different functionalities, making this compound a valuable intermediate in multi-step organic synthesis. vanderbilt.edu

| Starting Functional Group | Reactant | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Isocyanate (-NCO) | Water (H₂O) | Amine (-NH₂) | Hydrolysis & Decarboxylation |

| Isocyanate (-NCO) | Alcohol (R'-OH) | Carbamate/Urethane (-NHCOOR') | Alcoholysis |

| Isocyanate (-NCO) | Amine (R'₂NH) | Urea (-NHCONR'₂) | Aminolysis |

| Isocyanate (-NCO) | Carboxylic Acid (R'-COOH) | Amide (-NHCOR') | Addition & Rearrangement |

Selective Derivatization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. In the case of this compound, the regioselectivity of such reactions is determined by the directing effects of the existing substituents.

The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance. cognitoedu.orgorganicchemistrytutor.com Similarly, the methyl (-CH₃) group is a weakly activating group and also an ortho, para-director, primarily through an inductive effect and hyperconjugation. libretexts.org In contrast, the isocyanate (-NCO) group is generally considered a deactivating group and a meta-director. This is because the electronegative nitrogen and oxygen atoms withdraw electron density from the ring, making it less susceptible to electrophilic attack, particularly at the ortho and para positions. wikipedia.org

When multiple substituents are present on a benzene ring, the position of a new substituent is primarily determined by the most powerful activating group. In this compound, the methoxy group is the strongest activating group, and therefore, it will have the most significant influence on the position of electrophilic attack.

Considering the positions relative to the methoxy group (at C4), the ortho positions are C3 and C5, and the para position is C1 (which is already substituted with a methyl group). The methyl group at C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4, which is substituted with the methoxy group). The isocyanate group at C2 directs to the meta positions (C4 and C6).

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH₃ | C4 | Strongly Activating | ortho, para |

| -CH₃ | C1 | Weakly Activating | ortho, para |

| -NCO | C2 | Deactivating | meta |

Given these directing effects, the most likely positions for electrophilic substitution on the aromatic ring of this compound would be at C5 and C3, which are ortho to the strongly activating methoxy group. Steric hindrance from the adjacent isocyanate group at C2 might slightly disfavor substitution at C3 compared to C5.

For instance, in a hypothetical nitration reaction, the major products would be 2-isocyanato-4-methoxy-1-methyl-5-nitrobenzene and, to a lesser extent, 2-isocyanato-4-methoxy-1-methyl-3-nitrobenzene.

Conversion to Related Isothiocyanates and Cyanamides (by analogy with aryl isocyanates)

While the isocyanate group is a versatile functional group for the synthesis of urethanes, ureas, and other derivatives, it can also be chemically transformed into related functional groups such as isothiocyanates and cyanamides. These transformations are generally applicable to aryl isocyanates and can be extrapolated to this compound.

Conversion to Isothiocyanates:

The conversion of an isocyanate to an isothiocyanate involves the replacement of the oxygen atom with a sulfur atom. While not a direct, single-step reaction, this transformation can be achieved through multi-step sequences. A common approach involves the reaction of the corresponding primary amine (in this case, 4-methoxy-2-methylaniline) with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.gov Alternatively, methods exist for the synthesis of isothiocyanates from amines using reagents like thiophosgene (B130339) or by the decomposition of dithiocarbamate salts. wikipedia.org

A plausible, albeit indirect, route for the conversion of this compound to its isothiocyanate analogue would involve the hydrolysis of the isocyanate to the corresponding amine, followed by reaction with a thiocarbonylating agent.

Conversion to Cyanamides:

The deoxygenation of aryl isocyanates to form cyanamides is a more direct transformation. Several reagents and methods have been developed for this purpose. For example, the reaction of an aryl isocyanate with phosphorus ylides can lead to the formation of carbamoyl-stabilized phosphorus ylides, which can be further manipulated. rsc.org

A more general and direct method involves the use of desulfurization/deoxygenation agents. For instance, Lawesson's reagent has been used in microwave-assisted synthesis to convert isocyanates to isothiocyanates, and similar principles could be applied for deoxygenation. nih.gov

The following table summarizes potential reaction pathways for these conversions by analogy:

| Transformation | Reagents/Conditions (by analogy) | Product |

| Isocyanate to Isothiocyanate | 1. Hydrolysis to amine; 2. Reaction with CS₂ and a desulfurizing agent | 2-Isothiocyanato-4-methoxy-1-methylbenzene |

| Isocyanate to Cyanamide | Deoxygenating agents (e.g., silicon-based reagents) | N-(4-methoxy-2-methylphenyl)cyanamide |

Degradation Mechanisms in Polymeric Systems (e.g., pyrolysis studies)

Polymers derived from this compound, such as polyurethanes, are susceptible to degradation under various conditions, with thermal degradation (pyrolysis) being a significant pathway. The degradation mechanism is complex and involves the breakdown of the polymer backbone, primarily at the urethane linkages.

The thermal stability of polyurethanes is influenced by the structure of both the isocyanate and the polyol components. nih.gov For polyurethanes containing aromatic isocyanates, the degradation process typically initiates with the dissociation of the urethane bond. researchgate.net This can occur through several competing mechanisms:

Dissociation to Isocyanate and Alcohol: The urethane linkage can revert to the starting isocyanate and polyol. This is often a primary degradation pathway at elevated temperatures. researchgate.net

Formation of a Primary Amine and an Alkene: This pathway involves the cleavage of the C-O bond of the urethane and the formation of a primary amine, an alkene, and carbon dioxide.

Formation of a Secondary Amine: This involves the decarboxylation of the urethane to form a secondary amine.

In the context of a polymer derived from this compound, the initial degradation steps would likely involve the cleavage of the urethane bonds, leading to the release of the original isocyanate or its derivatives.

The presence of the methoxy and methyl groups on the aromatic ring can also influence the degradation pathway. Electron-donating groups can affect the stability of the aromatic ring and the bonds connecting it to the polymer chain. The pyrolysis of polyurethanes derived from aromatic isocyanates like MDI (4,4'-diphenylmethane diisocyanate) has been shown to produce a variety of volatile organic compounds, including the parent isocyanate, aniline derivatives, and various hydrocarbons. capes.gov.brresearchgate.net

A general pyrolysis pathway for a polyurethane containing the this compound moiety can be summarized as follows:

| Temperature Range (°C) | Degradation Events | Potential Products |

| ~150-300 | Initial dissociation of urethane linkages | This compound, polyol, primary amines, CO₂ |

| >300 | Secondary degradation of isocyanate and polyol fragments | Aromatic amines, substituted phenols, various hydrocarbons |

| >400 | Char formation | Carbonaceous residue |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a powerful method for determining the precise structure of 2-Isocyanato-4-methoxy-1-methylbenzene (B6180608) by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy for Proton Environment Elucidation

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons produces a distinct signal. The chemical shift (δ), integration, and multiplicity of these signals provide a detailed map of the proton environments within the molecule.

The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring are influenced by the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing isocyanate (-NCO) group. This substitution pattern leads to a specific set of chemical shifts and coupling patterns for the three aromatic protons. Additionally, the spectrum will show distinct singlets for the protons of the methyl and methoxy groups.

Based on established substituent chemical shift (SCS) prediction models, the following ¹H NMR chemical shifts can be anticipated for this compound in a standard solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (adjacent to -NCO) | 7.0 - 7.2 | d |

| Aromatic H (adjacent to -OCH₃) | 6.7 - 6.9 | dd |

| Aromatic H (adjacent to -CH₃) | 6.8 - 7.0 | d |

| Methoxy (-OCH₃) | ~3.8 | s |

| Methyl (-CH₃) | ~2.3 | s |

| Note: These are predicted values and may vary slightly from experimental results. |

¹³C NMR Spectroscopy for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The chemical shifts are indicative of the electronic environment of each carbon.

The isocyanate carbon is typically found significantly downfield. The aromatic carbons exhibit a range of chemical shifts influenced by the attached functional groups. The carbons of the methyl and methoxy groups will appear in the upfield region of the spectrum. Predicted ¹³C NMR chemical shifts are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Isocyanate (-NCO) | 125 - 135 |

| Aromatic C (attached to -NCO) | 120 - 130 |

| Aromatic C (attached to -OCH₃) | 155 - 165 |

| Aromatic C (attached to -CH₃) | 130 - 140 |

| Other Aromatic C | 110 - 125 |

| Methoxy (-OCH₃) | ~55 |

| Methyl (-CH₃) | ~20 |

| Note: These are predicted values and may vary slightly from experimental results. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to definitively assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the unambiguous assignment of the protonated aromatic and methyl/methoxy carbons by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the protons of the methyl group would show an HMBC correlation to the aromatic carbon to which it is attached, and to the adjacent aromatic carbons. Similarly, the methoxy protons would correlate with the aromatic carbon they are bonded to. The aromatic protons would show correlations to neighboring carbons, further confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are particularly effective for identifying functional groups.

Characterization of Isocyanate Stretching Frequencies

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2285 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. In the Raman spectrum, the symmetric stretch of the isocyanate group may also be observed, though it is generally weaker than the asymmetric stretch in the IR.

FTIR and Raman spectra for 4-Methoxy-2-methylphenyl isocyanate are available in the SpectraBase database, which can be consulted for the precise vibrational frequencies of this compound. spectrabase.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| -N=C=O Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-O Stretch (Methoxy) | 1200 - 1300 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Monitoring Reaction Progress via Spectroscopic Signatures

In-situ IR spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions involving isocyanates in real-time. The intense and distinct absorption of the isocyanate group makes it an ideal spectroscopic marker for tracking the progress of reactions where this functional group is consumed.

For example, in the synthesis of urethanes from this compound and an alcohol, the reaction can be monitored by placing an attenuated total reflectance (ATR) IR probe directly into the reaction vessel. As the reaction proceeds, the intensity of the isocyanate peak at approximately 2270 cm⁻¹ will decrease. This decrease can be quantified and plotted against time to determine the reaction kinetics, endpoint, and to ensure the complete consumption of the isocyanate reactant. This real-time monitoring allows for precise process control and ensures the quality and safety of the final product by confirming the absence of unreacted isocyanate.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, mass spectrometry provides crucial information about its elemental composition and the fragmentation patterns that are characteristic of its molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound from its accurate mass measurement. The exact mass of this compound (C9H9NO2) can be calculated and then compared with the experimentally determined value to confirm its elemental composition with a high degree of confidence.

The theoretical monoisotopic mass of this compound is 163.06333 Da. In a typical HRMS experiment, the compound would be ionized, often by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form molecular ions such as the protonated molecule [M+H]+, the sodium adduct [M+Na]+, or the molecular ion [M]+•. The high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap analyzer, would then measure the mass-to-charge ratio (m/z) of these ions to several decimal places.

For example, the expected accurate masses for common adducts of this compound would be:

| Ion Species | Theoretical m/z |

| [M+H]+ | 164.07060 |

| [M+Na]+ | 186.05254 |

| [M+K]+ | 202.02648 |

The experimentally measured m/z value would be expected to be within a few parts per million (ppm) of the theoretical value, which would confirm the elemental formula of C9H9NO2.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]+ at m/z 164.0706) would typically be selected as the precursor ion. This ion would then be subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation pathways can be predicted based on the structure of the molecule. Key fragmentation patterns for this compound would likely involve:

Loss of the isocyanate group: A primary fragmentation pathway would be the loss of the NCO group, leading to a fragment ion corresponding to the methoxy-methylphenyl cation.

Cleavage of the methoxy group: Fragmentation could also involve the loss of a methyl radical (•CH3) from the methoxy group or the loss of formaldehyde (B43269) (CH2O).

Ring fragmentation: At higher collision energies, fragmentation of the benzene ring itself could occur.

The resulting product ion spectrum would provide a fingerprint that is unique to the structure of this compound, allowing for its unambiguous identification. The study of isocyanate-peptide adducts has demonstrated the utility of tandem mass spectrometry in identifying the binding sites of isocyanates on peptides, showcasing the technique's power in structural elucidation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Charge-Transfer Interactions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the substituted benzene ring.

The benzene ring itself exhibits characteristic absorption bands in the UV region. The presence of substituents—the methyl (-CH3), methoxy (-OCH3), and isocyanato (-NCO) groups—will cause shifts in the position and intensity of these absorption bands. Both the methyl and methoxy groups are electron-donating, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the absorption intensity. The isocyanato group is an electron-withdrawing group.

The UV-Vis spectrum of this compound in a non-polar solvent would be expected to show absorption bands characteristic of the substituted aromatic system. Studies on substituted benzenes have shown that the absorption spectra are influenced by the nature and position of the substituents on the ring. nist.gov The interaction between the electron-donating methoxy group and the electron-withdrawing isocyanate group could also lead to charge-transfer bands in the spectrum. The presence of π-complexation with aromatic solvents can also influence the UV/Vis absorption spectra. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-stacking interactions between the aromatic rings. Studies on other substituted phenyl isocyanates have shown how different substituents can influence the molecular packing in the solid state. rsc.org

Advanced Hyphenated Techniques for Comprehensive Mixture Analysis

In many practical scenarios, this compound may be present in a complex mixture, such as in an industrial product or an environmental sample. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of such mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the reactive nature of the isocyanate group, direct analysis of this compound by GC-MS can be challenging. Therefore, derivatization is often employed to convert the isocyanate into a more stable and less reactive compound. nih.gov For example, reaction with an alcohol or an amine would convert the isocyanate to a carbamate (B1207046) or a urea (B33335), respectively, which are generally more amenable to GC analysis. Following separation on the GC column, the mass spectrometer provides detection and structural confirmation of the derivatized analyte. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another versatile hyphenated technique that is well-suited for the analysis of isocyanates, often without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate this compound from other components in a mixture. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an ESI or APCI source. The mass spectrometer provides sensitive and selective detection. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for quantitative analysis in complex matrices. nih.govscilit.com

These hyphenated techniques are crucial for both qualitative identification and quantitative determination of this compound in a variety of sample types.

Computational and Theoretical Studies on 2 Isocyanato 4 Methoxy 1 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Isocyanato-4-methoxy-1-methylbenzene (B6180608).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. wikipedia.orgossila.com

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene (B151609) ring, which is electron-rich. The electron-donating nature of the methoxy (B1213986) and methyl groups increases the energy of the HOMO. Conversely, the LUMO is likely to be centered on the electron-withdrawing isocyanate group (-N=C=O). This distribution of frontier orbitals suggests that the initial interaction with electrophiles would occur at the benzene ring, while nucleophiles would preferentially attack the carbon atom of the isocyanate group.

While specific DFT calculations for this compound are not extensively reported in the literature, data from analogous substituted aromatic compounds can provide valuable estimates. The table below presents typical HOMO, LUMO, and energy gap values for related molecules, calculated using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenyl Isocyanate | -7.5 to -8.5 | -0.5 to -1.5 | 6.5 to 7.5 |

| Anisole (B1667542) (Methoxybenzene) | -8.21 | 0.93 | 9.14 |

| Toluene (B28343) (Methylbenzene) | -8.85 | 0.54 | 9.39 |

Data is generalized from computational studies on analogous compounds for illustrative purposes.

Reactivity descriptors derived from DFT calculations help in predicting the most reactive sites within a molecule. The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net This allows for the identification of sites susceptible to nucleophilic, electrophilic, and radical attack. For this compound, the carbon atom of the isocyanate group is expected to have a high Fukui function value for nucleophilic attack, while the oxygen and nitrogen atoms would be sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded representation of the charge distribution, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). In the MEP map of this compound, the oxygen atom of the methoxy group and the oxygen of the isocyanate group would exhibit negative potential, while the region around the carbon atom of the isocyanate group would show a positive potential.

| Reactivity Descriptor | Predicted Reactive Site on this compound | Type of Attack |

|---|---|---|

| Fukui Function (f+) | Isocyanate Carbon | Nucleophilic |

| Fukui Function (f-) | Methoxy Oxygen, Benzene Ring | Electrophilic |

| Electrostatic Potential (Negative) | Isocyanate Oxygen, Methoxy Oxygen | Electrophilic |

| Electrostatic Potential (Positive) | Isocyanate Carbon | Nucleophilic |

The presence of the methoxy and methyl groups on the benzene ring introduces conformational flexibility in this compound. The orientation of these groups relative to the ring and to each other can lead to different conformers with varying energies. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to map the potential energy landscape. arxiv.orgumd.edu

For anisole (methoxybenzene), the planar conformation where the methoxy group lies in the plane of the benzene ring is generally the most stable. rsc.org However, the presence of the adjacent methyl group in this compound could introduce steric hindrance, potentially leading to a non-planar (twisted) conformation of the methoxy group being more favorable. The isocyanate group is generally linear, but its orientation relative to the ring can also be a factor. A detailed conformational search would involve rotating the key dihedral angles and calculating the energy of each resulting structure to identify the global and local minima on the potential energy surface.

Reaction Mechanism Predictions and Transition State Theory Applications

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers. Transition State Theory (TST) can then be applied to estimate reaction rate constants from the computed energetics. wikipedia.org

The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. nih.gov Computational studies, often using phenyl isocyanate as a model, have extensively investigated the mechanisms of both uncatalyzed and catalyzed urethane (B1682113) formation. mdpi.comresearchgate.net These studies reveal that catalysts, such as tertiary amines or organometallic compounds, significantly lower the activation energy of the reaction. mdpi.comacs.org

For this compound, a similar catalytic effect is expected. DFT calculations can be employed to model the reaction pathway with a chosen alcohol and catalyst. This involves locating the transition state structures for each step of the proposed mechanism and calculating their energies relative to the reactants and intermediates. The resulting energy profile provides a quantitative understanding of the reaction's feasibility and the role of the catalyst. The electron-donating methoxy and methyl groups on the benzene ring may influence the reactivity of the isocyanate group and thus affect the energetics of the catalytic cycle.

| Reaction | Catalyst | Activation Energy (kcal/mol) |

|---|---|---|

| Phenyl Isocyanate + Methanol | None | ~20-30 |

| Phenyl Isocyanate + Methanol | Tertiary Amine | ~10-15 |

| Phenyl Isocyanate + Methanol | Organotin Compound | ~5-10 |

Values are generalized from the literature on phenyl isocyanate for illustrative purposes and may vary depending on the specific computational method and model used.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. mdpi.com

For the reactions of this compound, the polarity of the solvent is expected to play a significant role. Polar solvents can stabilize charged intermediates and transition states, thereby altering the energy profile of the reaction. For instance, in the formation of urethanes, solvents capable of hydrogen bonding can participate in the reaction mechanism and affect the activation barriers. acs.org Computational studies can simulate the reaction in different solvents to predict these effects and help in the selection of an appropriate reaction medium for desired outcomes. The reduction of phenyl isocyanate has been shown to be highly dependent on the solvent used, leading to different reaction products. illinoisstate.edu

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules at an atomic level. For this compound, MD simulations can provide profound insights into its intermolecular interactions and its behavior when dissolved in various solvents. These simulations model the movement of each atom in a system over time based on a defined force field, which approximates the potential energy of the system.

However, a significant challenge in the simulation of isocyanates is the historical lack of accurately parameterized force fields. Many standard force fields were developed for biomolecules, and specific parameters for the highly reactive isocyanate group were not included in their initial training sets. This can lead to inaccurate predictions of physical properties. For instance, using a general force field for an aliphatic isocyanate resulted in a tenfold overestimation of its viscosity nih.gov. Despite these challenges, specialized force fields have been and continue to be developed, enabling more reliable simulations acs.org.

In the case of this compound, MD simulations would be instrumental in characterizing the non-covalent interactions that govern its condensed-phase properties. The primary intermolecular forces at play are:

π-π Stacking: The presence of the benzene ring allows for stacking interactions with neighboring aromatic rings. These interactions are a significant stabilizing force in many aromatic compounds mdpi.com.

Dipole-Dipole Interactions: The molecule possesses significant polarity arising from the electronegative atoms in the isocyanate (-N=C=O) and methoxy (-O-CH₃) groups. These permanent dipoles lead to electrostatic attractions between molecules.

MD simulations can model the collective effect of these interactions to predict the bulk properties of the liquid, such as density and viscosity. Furthermore, they can reveal details about the local structure, such as the preferred orientation of neighboring molecules, which is dictated by a balance of the forces described above.

The behavior of this compound in solution is also a key area that can be explored using MD. Simulations can model the solvation shell around the molecule in different solvents, from non-polar (like toluene) to polar (like acetonitrile (B52724) or water). The simulations would likely show that in polar, protic solvents, the solvent molecules would orient to form hydrogen bonds with the oxygen atoms of the isocyanate and methoxy groups. In non-polar aromatic solvents, solvent-solute π-π stacking would be a dominant interaction. This detailed picture of solvation is critical for understanding reaction kinetics, as the solvent can influence the stability of reactants and transition states nih.gov.

Table 1: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Contributing Molecular Features | Expected Significance |

| π-π Stacking | Benzene Ring | High; contributes to molecular aggregation. |

| Dipole-Dipole | Isocyanate (-NCO) and Methoxy (-OCH₃) groups | Moderate to High; influences molecular orientation. |

| Dispersion Forces | Entire Molecule | High; crucial for overall cohesion. |

| Hydrogen Bonding (with solvent) | Oxygen/Nitrogen atoms in NCO and OCH₃ groups | Significant in protic solvents (e.g., alcohols). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a molecule to its activity, such as biological activity or chemical reactivity nih.govmdpi.com. For this compound, QSAR models can be developed to predict the reactivity of the isocyanate group towards nucleophiles, which is fundamental to its primary application in polyurethane synthesis.

The reactivity of an aromatic isocyanate is predominantly governed by the electrophilicity of the carbonyl carbon atom within the isocyanate (-N=C=O) group. This carbon is the primary site for nucleophilic attack mdpi.com. The substituents on the aromatic ring can significantly alter this electrophilicity through a combination of electronic and steric effects.

In this compound, the substituents and their effects are:

Methyl Group (-CH₃): Located at the 1-position (ortho to the isocyanate group), the methyl group is weakly electron-donating. More importantly, its ortho position creates significant steric hindrance, which can impede the approach of a nucleophile to the isocyanate carbon.

The positional isomers of toluene diisocyanate (TDI) provide a well-studied analogy. In 2,4-TDI, the isocyanate group at the 4-position (para to the methyl group) is approximately four times more reactive than the group at the 2-position (ortho to the methyl group). This difference is attributed to the steric hindrance and altered electronic environment provided by the ortho-methyl group researchgate.netwikipedia.org. For this compound, similar steric hindrance from the ortho-methyl group is expected to decrease the reactivity of the isocyanate group compared to a non-ortho-substituted analogue.

A typical QSAR model for reactivity takes the form of a linear equation:

log(k) = c₀ + c₁·D₁ + c₂·D₂ + ... + cₙ·Dₙ

Where k is the reaction rate constant, c represents the model coefficients, and D are the molecular descriptors. These descriptors are numerical values that encode structural, electronic, or physicochemical features of the molecule. For predicting the reactivity of this compound, relevant descriptors would include:

Electronic Descriptors: These quantify the electronic environment of the reactive site. Examples include the partial charge on the isocyanate carbon, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrophilicity index numberanalytics.comnih.gov. A higher positive partial charge and a lower LUMO energy generally correlate with higher reactivity towards nucleophiles.

Steric Descriptors: These describe the bulkiness and shape of the molecule, particularly around the reactive center. Parameters like molar volume, surface area, and specific steric indices (e.g., Taft or Sterimol parameters) are used. Increased steric hindrance around the NCO group is expected to have a negative correlation with reactivity.

Thermodynamic Descriptors: Properties like the heat of formation or dipole moment can also be incorporated into QSAR models as they reflect molecular stability and polarity, which in turn influence reactivity researchgate.net.

By calculating these descriptors for a series of related aromatic isocyanates with known reaction rates, a statistically validated QSAR model can be built. Such a model would then allow for the rapid and cost-effective prediction of the reactivity of new or untested compounds like this compound.

Table 2: Potential Descriptors for a QSAR Model of Aromatic Isocyanate Reactivity

| Descriptor Class | Specific Descriptor Example | Expected Influence on Reactivity | Rationale |

| Electronic | Partial Charge on Isocyanate Carbon | Positive | A more positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| Electronic | LUMO Energy | Negative | A lower energy LUMO more readily accepts electrons from a nucleophile, facilitating the reaction. |

| Steric | Steric Hindrance Parameter (ortho group) | Negative | Bulkier groups physically block the approach of the nucleophile to the reactive site. |

| Structural | Dipole Moment | Positive/Negative | Can influence solvent interactions and transition state stabilization; direction of influence may vary. |

| Thermodynamic | Heat of Formation | Positive/Negative | Reflects the stability of the reactant; less stable reactants are often more reactive. |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The isocyanate functional group is highly reactive towards nucleophiles, making 2-isocyanato-4-methoxy-1-methylbenzene (B6180608) an excellent starting point for the synthesis of diverse organic compounds. This reactivity is central to its role as a precursor to functionalized aromatic compounds and as an intermediate in the creation of biologically relevant molecular scaffolds.

The primary application of this compound as a precursor lies in its reactions with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

The synthesis of N-substituted ureas is a common transformation of isocyanates. rsc.orgorganic-chemistry.org The reaction of this compound with primary or secondary amines leads to the formation of corresponding urea (B33335) derivatives. This reaction is fundamental in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science. researchgate.net For instance, the reaction with anilines would yield N-aryl-N'-(4-methoxy-2-methylphenyl)ureas. A general, catalyst-free method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to an isocyanate in water, which can be a green and efficient approach. rsc.org

Similarly, the reaction with alcohols or phenols produces carbamates (urethanes). google.com This reaction can be catalyzed by various agents to control the reaction rate and selectivity. rsc.org The resulting carbamates are stable compounds that can serve as intermediates for further synthetic transformations or as final products with specific biological activities. The table below illustrates the types of functionalized aromatic compounds that can be synthesized from this compound.

| Nucleophile | Functional Group Formed | Resulting Compound Class |

| Primary/Secondary Amine | Urea | N,N'-disubstituted or N,N,N'-trisubstituted Ureas |

| Alcohol/Phenol | Carbamate (B1207046) (Urethane) | O-Aryl/Alkyl Carbamates |

| Water | Carboxylic Acid (unstable), then Amine | (after decarboxylation) |

| Thiol | Thiocarbamate | S-Aryl/Alkyl Thiocarbamates |

This table provides a generalized overview of the reactivity of isocyanates like this compound with common nucleophiles.

The reactivity of this compound also extends to its use as an intermediate in the synthesis of more complex, biologically active heterocyclic scaffolds.

Indoles: While direct synthesis of the indole (B1671886) core using this specific isocyanate is not widely documented, related isocyanates are used in the functionalization of the indole nucleus. For example, the C-H amidation of indoles with isocyanates can be achieved using borane (B79455) Lewis acids as catalysts. In a study using 4-methoxyphenyl (B3050149) isocyanate, a structurally similar compound, C2-functionalized indole products were isolated. This suggests that this compound could potentially be used to introduce a carboxamide linkage at specific positions on the indole ring, a common motif in pharmacologically active molecules.

Benzotriazines: The synthesis of 1,2,3-benzotriazines often involves the cyclization of ortho-substituted phenyl rings. While the direct incorporation of this compound into the benzotriazine core is not a standard method, isocyanide derivatives, which can be synthesized from isocyanates, are used in heterocyclization reactions to form such structures.

Aza-ellipticine analogues: In the synthesis of novel 5-aza-ellipticine derivatives, which are investigated as potential anti-tumor agents, an isocyanate intermediate is a key component. The synthesis involves the conversion of a precursor to an isocyanate using reagents like triphosgene (B27547), which then undergoes further reactions to form the final aza-ellipticine scaffold. Although the specific isocyanate in these published syntheses may differ, the methodology highlights the importance of the isocyanate functionality in constructing such complex heterocyclic systems. The methoxy (B1213986) and methyl substituents on this compound could be strategically utilized to create analogues with modified electronic and steric properties, potentially influencing their biological activity.

The development of enantioselective methods is crucial for the synthesis of chiral drugs and other biologically active molecules. While specific examples of enantioselective reactions involving this compound are not extensively reported in the literature, the isocyanate group can, in principle, participate in such reactions.

Enantioselective additions of nucleophiles to the C=N bond of the isocyanate, catalyzed by a chiral Lewis acid or a chiral organocatalyst, could provide a route to enantiomerically enriched ureas or carbamates. The success of such a reaction would depend on the ability of the chiral catalyst to create a chiral environment around the isocyanate, allowing the nucleophile to attack preferentially from one face. The field of chiral catalysis is continually evolving, with chiral catalysts being instrumental in controlling stereochemistry in a variety of organic transformations. nih.gov The development of a suitable chiral catalytic system for reactions of this compound would be a valuable addition to the synthetic chemist's toolbox.

Monomer and Crosslinker in Advanced Polymer and Material Systems

While diisocyanates are the primary building blocks for polyurethanes and polyureas, monoisocyanates like this compound play important, albeit different, roles in the design and synthesis of advanced polymers and materials. They are primarily used to control polymer architecture and to modify the surface properties of materials.

In the synthesis of polyurethanes and polyureas, the stoichiometry of isocyanate and hydroxyl or amine groups is critical in determining the final molecular weight and properties of the polymer. Monoisocyanates can be intentionally added to a polymerization reaction to act as "chain terminators" or "chain regulators."

By reacting with the growing polymer chain, this compound can cap the end of the chain, preventing further polymerization. This allows for precise control over the average molecular weight of the polymer. The methoxy and methyl-substituted phenyl group is thus introduced at the chain end, which can influence the polymer's solubility, thermal stability, and compatibility with other materials. This technique is particularly useful in the synthesis of thermoplastic polyurethanes where controlling the chain length is essential for achieving the desired mechanical properties.

The table below summarizes the potential role of this compound in polyurethane and polyurea synthesis.

| Role | Mechanism | Effect on Polymer Architecture |

| Chain Terminator | Reacts with the growing polymer chain end (hydroxyl or amine group). | Controls and limits the final molecular weight of the polymer. |

| End-capping Agent | Introduces a specific functional group (the 4-methoxy-2-methylphenyl group) at the polymer chain end. | Modifies the surface properties, solubility, and compatibility of the final polymer. |

This table illustrates how a monoisocyanate can be used to tailor the architecture of polyurethanes and polyureas.

The reactive nature of the isocyanate group in this compound makes it a candidate for the chemical modification of surfaces and for inclusion in formulations for coatings, adhesives, and foams to impart specific properties.

Coatings and Adhesives: This monoisocyanate can be used to modify the surface of polymers or other substrates that have reactive hydroxyl or amine groups on their surface. The isocyanate group will covalently bond to the surface, introducing the 4-methoxy-2-methylphenyl group. This surface modification can alter the hydrophobicity, adhesion properties, and chemical resistance of the material. nih.govfrontiersin.org In adhesive formulations, isocyanates can be included to enhance adhesion to various substrates by reacting with functional groups on the substrate surface.

Foams: The production of polyurethane foams involves the reaction of diisocyanates with polyols and a blowing agent (often water). While this compound is not a primary foam-forming agent due to its monofunctionality, it could potentially be used in small amounts to modify the properties of the foam. For example, its addition could influence the cell structure or the surface properties of the foam struts, potentially affecting the foam's mechanical or insulating properties. The precise control over the isocyanate-to-hydroxyl ratio is critical in foam production, and the addition of a monoisocyanate would need to be carefully calculated to achieve the desired outcome. mdpi.com

Exploration of Sustainable Polymer Feedstocks and Bio-based Derivatives

The pursuit of sustainability in the chemical industry has intensified research into renewable feedstocks for polymer production, aiming to reduce reliance on petrochemicals. Lignin (B12514952), an abundant and underutilized aromatic biopolymer, represents a significant source of renewable phenolic compounds. mdpi.complasticsengineering.org These lignin-derived molecules, rich in aromatic structures, are promising precursors for high-performance polymers, including polyurethanes. researchgate.net

The compound this compound is structurally related to lignin-derived monomers. Specifically, its precursor, 2-methoxy-4-methylphenol (B1669609) (p-creosol), can be obtained from the depolymerization of lignin. tu-darmstadt.de This connection positions this compound as a potential bio-derivable isocyanate for the synthesis of more sustainable polyurethane materials.

The integration of lignin and its derivatives into polyurethane synthesis is typically achieved by utilizing their hydroxyl groups to act as a polyol component that reacts with isocyanates. mdpi.comosti.govnih.gov However, the chemical modification of lignin-derived phenols to produce isocyanates offers an alternative route to increase the bio-based content of the final polymer. While research has broadly focused on utilizing lignin as a polyol, the conversion of specific lignin-derived monomers like creosol into isocyanates for polymer applications is an emerging area of interest. The use of such bio-based isocyanates could lead to the development of polyurethanes with novel properties, such as enhanced UV stability, antioxidant characteristics, and improved thermal stability, owing to the inherent aromatic and phenolic structure of the lignin-derived feedstock. plasticsengineering.org

The potential pathway from a bio-based feedstock to a polymer incorporating this compound is outlined below.

| Step | Description | Precursor/Intermediate | Product |

| 1 | Lignin Depolymerization | Lignin (from biomass) | Phenolic compounds (e.g., p-creosol) |

| 2 | Chemical Conversion | p-Creosol | This compound |

| 3 | Polymerization | This compound + Bio-based Polyol | Bio-based Polyurethane |

This table illustrates the conceptual transition from raw biomass to a functional, sustainable polymer. The development of efficient and scalable methods for the conversion of creosol and other methoxyphenolic compounds into isocyanates is a critical step for realizing the potential of these bio-based derivatives in materials science.

Contributions to Catalysis Research

While this compound is not a catalyst itself, its high reactivity as an isocyanate makes it a valuable reagent in various catalytic processes and a key building block for the synthesis of compounds that act as organocatalysts or ligands.

Utilization as a Reagent in Catalytic Reaction Cycles

Aromatic isocyanates are important reagents in catalytic cyclotrimerization reactions, which produce highly stable, cross-linked isocyanurate structures. acs.orgresearchgate.net These reactions are crucial for enhancing the thermal and mechanical properties of polyurethane materials. researchgate.net In such a catalytic cycle, the isocyanate does not act as the catalyst but as the substrate that is consumed and converted into the final product.

The general mechanism for the anionic cyclotrimerization of aromatic isocyanates involves a nucleophilic catalyst that activates the isocyanate, initiating a chain of reactions with two other isocyanate molecules to form a stable six-membered isocyanurate ring. acs.org Although specific studies detailing the use of this compound in these cycles are not prevalent, its reactivity is expected to be comparable to other aromatic isocyanates. The electron-donating methyl and methoxy groups on the aromatic ring may influence the electrophilicity of the isocyanate group and, consequently, its reaction rate within the catalytic cycle.

| Catalyst Type | Role of Isocyanate | Reaction Product |

| Lewis bases (e.g., carboxylates, phosphines) | Reagent/Substrate | Isocyanurate |

| Metal-containing catalysts | Reagent/Substrate | Isocyanurate |

This table summarizes the role of the isocyanate in common catalytic cyclotrimerization reactions. The process is catalytically driven, with the isocyanate being the fundamental building block for the final polymeric structure.

Synthesis of Organocatalysts or Ligands (e.g., chiral urea/thiourea (B124793) derivatives)

One of the most significant contributions of aromatic isocyanates to catalysis research is their use as precursors for the synthesis of urea and thiourea derivatives, which are highly effective hydrogen-bond-donating organocatalysts. aminer.org These catalysts are particularly valuable in asymmetric synthesis, where the formation of a specific stereoisomer is desired.

The reaction of an isocyanate with a primary or secondary amine is a straightforward and high-yielding method to produce ureas. nih.gov By selecting a chiral amine, a chiral urea is produced. These chiral ureas can then serve as organocatalysts for a variety of chemical transformations. Similarly, reaction with an isothiocyanate precursor or subsequent conversion can yield thioureas, which are also powerful organocatalysts and versatile ligands for transition metal complexes. materialsciencejournal.orgmdpi.comsemanticscholar.org

The synthesis of a potential chiral urea organocatalyst from this compound is depicted in the following representative reaction scheme.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | Chiral Primary Amine | Chiral Urea Derivative | Asymmetric Organocatalysis |

| This compound | Chiral Secondary Amine | Chiral Urea Derivative | Asymmetric Organocatalysis |

| (Thio-analog of isocyanate) | Chiral Primary Amine | Chiral Thiourea Derivative | Organocatalysis, Metal Ligand |

The substituents on the aromatic ring of this compound (the methoxy and methyl groups) can sterically and electronically tune the properties of the resulting urea or thiourea catalyst. This allows for the fine-tuning of the catalyst's activity and selectivity in a given asymmetric reaction, making it a valuable synthetic handle for the design of new and effective organocatalysts and ligands.

Future Research Directions and Emerging Trends

Development of Highly Selective and Efficient Catalytic Transformations

The isocyanate group is highly electrophilic, reacting readily with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org A primary area of future research lies in the development of catalysts that can precisely control these reactions. While uncatalyzed reactions are common, catalysts are essential for modulating reaction rates and achieving high selectivity, particularly when multiple reactive sites are present in a substrate.

Future research will likely focus on:

Regioselectivity: Designing catalysts that can direct the reaction of 2-Isocyanato-4-methoxy-1-methylbenzene (B6180608) with polyfunctional nucleophiles to a specific site.

Chemoselectivity: Creating catalytic systems that allow the isocyanate group to react in the presence of other sensitive functional groups without causing side reactions.

Stereoselectivity: Developing chiral catalysts for asymmetric transformations, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Novel Reactions: Exploring catalysts, such as phosphine (B1218219) oxides, for transformations beyond typical urethane (B1682113) and urea (B33335) formation, such as the catalytic conversion of isocyanates to carbodiimides. google.comresearchgate.net The development of catalysts based on earth-abundant and non-toxic metals is also a significant trend aligning with the principles of green chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical manufacturing. vapourtec.com It involves performing reactions in a continuous stream rather than in a traditional batch reactor. This technology offers enhanced safety, better process control, and scalability. rsc.orggoogle.com Given that the industrial production of isocyanates often involves hazardous reagents like phosgene (B1210022), flow chemistry presents a safer alternative by generating and consuming reactive intermediates "on-demand" in a closed system. google.comuniversityofcalifornia.edu

Future directions for this compound in this domain include:

On-Demand Synthesis: Developing integrated flow systems that synthesize the compound from its parent amine (4-methoxy-2-methylaniline) and immediately use it in a subsequent reaction step, minimizing storage and handling of the reactive isocyanate. google.com

Automated Library Synthesis: Incorporating the compound into automated synthesis platforms. sigmaaldrich.comwikipedia.org These systems can perform numerous reactions in parallel, enabling the rapid generation of libraries of derivatives (e.g., ureas, carbamates) for high-throughput screening in drug discovery or materials science. nih.govmit.edu While some highly reactive reagents like isocyanates can present challenges for solution-based storage in automated systems, they are often handled effectively through dedicated offline or on-demand generation modules. youtube.com

Advanced Characterization of In Situ Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for process optimization and the development of new transformations. Traditional methods often rely on isolating and characterizing stable products. However, many reactions involving isocyanates proceed through transient, highly reactive intermediates. mt.com Process Analytical Technology (PAT), particularly in situ spectroscopic methods, allows for real-time monitoring of reactions as they occur. mt.com

Emerging trends in this area involve:

In Situ FTIR and NMR Spectroscopy: The use of Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an ideal method for monitoring isocyanate reactions in real time. mt.com It can track the concentration of the characteristic NCO peak (around 2250-2275 cm⁻¹) as well as the formation of products and intermediates without the need for sampling. mt.commt.comasianpubs.org This provides invaluable data on reaction kinetics, conversion rates, and the potential formation of transient species. mt.com

Reaction Calorimetry: Combining spectroscopic techniques with calorimetry to simultaneously obtain kinetic and thermodynamic data, leading to a safer and more comprehensive understanding of the reaction profile.

Applying these advanced analytical tools to reactions of this compound will enable researchers to gain precise mechanistic insights, optimize reaction conditions, and ensure product quality and process safety. mt.com

Computational Design and Predictive Modeling for Novel Reactivity and Applications